molecular formula C6H9BrN2S B13562832 5-Bromo-3-tert-butyl-1,2,4-thiadiazole

5-Bromo-3-tert-butyl-1,2,4-thiadiazole

Cat. No.: B13562832
M. Wt: 221.12 g/mol
InChI Key: JVCPLQKIFFDBMY-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C6H9BrN2S and its molecular weight is 221.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

5-bromo-3-tert-butyl-1,2,4-thiadiazole

InChI

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3

InChI Key

JVCPLQKIFFDBMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC(=N1)Br

Origin of Product

United States

Contextualizing the 1,2,4 Thiadiazole Heterocycle Within Nitrogen and Sulfur Containing Systems

Thiadiazoles are five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms within the ring. isres.org The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). rsc.orgmdpi.com The 1,2,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry, where it is often considered a "privileged pharmacophore" due to its presence in a wide range of biologically active compounds. researchgate.net

The unique chemical properties of the 1,2,4-thiadiazole ring are a direct result of its heteroatom composition. The inclusion of both sulfur and nitrogen atoms influences the ring's electronic distribution, aromaticity, and potential for intermolecular interactions, such as hydrogen bonding. isres.org These characteristics make 1,2,4-thiadiazole derivatives attractive candidates for drug design and other applications. researchgate.netnih.govnih.gov Their structural diversity is enriched by the various possible substitution patterns on the carbon atoms of the ring. isres.org

IsomerStructure
1,2,3-Thiadiazole
1,2,4-Thiadiazole
1,2,5-Thiadiazole
1,3,4-Thiadiazole

The Significance of Functionalized Halogenated Thiadiazoles in Organic Synthesis Research

Halogenated thiadiazoles, such as 5-Bromo-3-tert-butyl-1,2,4-thiadiazole (B6145486), are highly valuable intermediates in organic synthesis. The presence of a halogen atom on the thiadiazole nucleus renders the carbon atom to which it is attached susceptible to nucleophilic attack. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms, which reduces the electron density at the ring carbons. nih.gov Consequently, the halogen acts as an effective leaving group, allowing for its displacement by a wide variety of nucleophiles. nih.gov

This reactivity makes halogenated thiadiazoles versatile building blocks for introducing new functional groups and constructing more elaborate molecules. They are frequently employed in cross-coupling reactions, which are fundamental transformations in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The incorporation of a bromine atom, in particular, facilitates participation in powerful synthetic methods such as the Suzuki-Miyaura and Stille palladium-catalyzed cross-coupling reactions. nih.gov These reactions enable the selective formation of bonds between the thiadiazole ring and various aryl or heteroaryl groups, providing a modular approach to synthesizing libraries of complex compounds. nih.gov

Reaction TypeDescription
Nucleophilic Aromatic Substitution The halogen atom is displaced by a nucleophile (e.g., amines, alkoxides). nih.gov
Suzuki-Miyaura Coupling A palladium-catalyzed reaction between the bromo-thiadiazole and an organoboron compound to form a C-C bond. nih.gov
Stille Coupling A palladium-catalyzed reaction between the bromo-thiadiazole and an organotin compound to form a C-C bond. nih.gov
Buchwald-Hartwig Amination A palladium-catalyzed reaction to form a C-N bond between the bromo-thiadiazole and an amine.

Overview of Key Academic Research Trajectories for 5 Bromo 3 Tert Butyl 1,2,4 Thiadiazole

Historical and Contemporary Approaches to 1,2,4-Thiadiazole Ring Formation

The 1,2,4-thiadiazole ring is a significant pharmacophore found in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to several reliable methods for its construction. These approaches often focus on the formation of the critical N-S bond that defines the heterocycle.

Cyclization Reactions of Thiosemicarbazide (B42300) Derivatives with Halogenated Precursors

The use of thiosemicarbazide and its derivatives as building blocks for sulfur-nitrogen heterocycles is a long-standing strategy in organic synthesis. These reagents provide a pre-formed N-N-C-S backbone, which can be cyclized with appropriate electrophiles. However, the synthesis of 1,2,4-thiadiazoles from thiosemicarbazides presents a regioselectivity challenge, as cyclization can also lead to the formation of 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) isomers. nih.govnih.govrsc.org

The reaction of a thiosemicarbazide intermediate with reagents like p-toluenesulfonyl chloride (p-TsCl) in polar solvents such as N-methyl-2-pyrrolidone (NMP) has been shown to favor the formation of 2-amino-1,3,4-thiadiazoles. acs.orgacs.orgnih.gov Similarly, acidic conditions, often employing reagents like concentrated sulfuric acid or phosphorus oxychloride, are commonly used to cyclize acylthiosemicarbazides to 1,3,4-thiadiazole derivatives. jocpr.com Achieving a synthetic route to the 1,2,4-thiadiazole isomer from thiosemicarbazide requires careful selection of the cyclizing agent, typically a precursor containing a halogen that can facilitate the specific N-S bond formation required for the 1,2,4-ring system. The reaction conditions must be precisely controlled to direct the cyclization pathway away from the more commonly formed 1,3,4-isomer.

Oxidative Dimerization of Thioamides for 1,2,4-Thiadiazole Synthesis

One of the most direct and widely employed methods for synthesizing symmetrically 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. nih.gov This method is atom-economical and proceeds by the oxidation of two molecules of a thioamide, which then couple and cyclize to form the thiadiazole ring. To synthesize a precursor for the title compound, pivalothioamide (the thioamide derivative of pivalic acid) would be the required starting material.

A diverse array of oxidizing agents has been successfully utilized for this transformation, highlighting the versatility of the approach. nih.govresearchgate.net Mechanistic studies suggest that the reaction can proceed through the S-bromination of the thioamide, which activates it for nucleophilic attack by a second thioamide molecule, followed by cyclization and elimination to form the final product. acs.orgnih.gov

Oxidizing AgentSubstrate ScopeKey Features
Hydrogen Peroxide (H₂O₂) Various thioamidesGreen oxidant, though may require activated substrates for high yields. acs.org
Iodine (I₂) / O₂ Aliphatic and aromatic thioamidesCan be used catalytically; molecular oxygen serves as the terminal oxidant. researchgate.net
N-Bromosuccinimide (NBS) Aromatic and aliphatic thioamidesReadily available and effective for many substrates. researchgate.net
Oxone® Wide range of thioamidesA stable and convenient source of peroxymonosulfate. researchgate.net
tert-Butyl hydroperoxide (TBHP) Primary amides (in a one-pot thionation/dimerization)Enables a greener, solvent-free approach starting from amides. nih.gov
Enzymatic (Vanadium Haloperoxidases) Diverse thioamidesBiocatalytic method using catalytic halide and H₂O₂ as the oxidant. acs.orgnih.gov
Tetra(n-butyl)ammonium peroxydisulfate Primary thioamidesSimple and highly efficient protocol with good to excellent yields. rawdatalibrary.net

Base-Promoted Intramolecular N-S Bond Formation Strategies

An alternative to dimerization involves the construction of an acyclic precursor containing all the necessary atoms for the ring, followed by an intramolecular cyclization. Base-promoted strategies are particularly effective for forming the crucial N-S bond.

A notable example is the reaction of amidines with dithioesters or isothiocyanates to form thioacylamidine intermediates. acs.org In the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), these intermediates undergo an intramolecular dehydrogenative N-S coupling to yield unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.org This method avoids the need for an external oxidant and allows for the synthesis of thiadiazoles with different substituents at the C3 and C5 positions, which is not possible via simple dimerization. The mechanism is proposed to involve a radical process initiated by the solvent anion. acs.org This approach is part of a broader class of reactions that utilize intramolecular oxidative S-N bond formation to construct the thiadiazole ring. organic-chemistry.org

Regioselective Introduction of the Bromine Moiety

Once the 3-tert-butyl-1,2,4-thiadiazole core is synthesized, the final step is the introduction of a bromine atom at the 5-position. This requires a regioselective bromination method that specifically targets the C5 carbon of the heterocyclic ring.

Sandmeyer Bromination Protocols for Thiadiazole Ring Systems

The Sandmeyer reaction is a powerful and well-established method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate. wikipedia.org This protocol is highly suitable for the synthesis of 5-bromo-1,2,4-thiadiazoles, starting from the corresponding 5-amino-3-tert-butyl-1,2,4-thiadiazole precursor.

The reaction typically involves two steps:

Diazotization: The amino group is treated with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid, such as hydrobromic acid (HBr), to form a diazonium salt.

Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) catalyst. nih.gov The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding the desired bromo-thiadiazole. wikipedia.orgnih.gov

This method has been successfully applied on a large scale for the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710), demonstrating its industrial applicability. chemicalbook.com The conditions can be optimized to achieve high yields and purity. nih.govchemicalbook.com

SubstrateReagentsConditionsYield
5-Amino-3-methyl-1,2,4-thiadiazole (B102305)1. NaNO₂, 48% HBr, H₂O2. (Implied Cu catalyst)40-45 °C82% chemicalbook.com
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatet-BuONO, CuBr₂MeCN, Room Temp.71% nih.gov
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazolet-BuONO, CuBr₂MeCN59% nih.gov
2-Amino-1,3-thiazole derivativesn-BuONO, CuBr₂MeCNVariable yields depending on substrate and conditions. nih.govnih.gov

Application of N-Bromosuccinimide (NBS) and Elemental Bromine in Thiadiazole Functionalization

Direct electrophilic bromination of the pre-formed 3-tert-butyl-1,2,4-thiadiazole ring is another viable strategy. N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, often used for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.org The reaction of NBS with heterocycles can be facilitated by a radical initiator for allylic/benzylic positions or by an acid catalyst for aromatic substitution. For electron-rich heterocycles, the reaction can sometimes proceed without a catalyst. wikipedia.org

Elemental bromine (Br₂), often in the presence of a Lewis acid or in a polar solvent like acetic acid or hydrobromic acid, is a more powerful brominating agent. utm.my Studies on related benzothiadiazole systems have shown that bromination with Br₂/HBr can effectively introduce bromine atoms onto the aromatic ring. utm.mymdpi.com While NBS may require more forcing conditions, such as the use of concentrated sulfuric acid for less reactive substrates, it can be a milder and safer alternative to elemental bromine. utm.myresearchgate.net The success and regioselectivity of direct bromination on the 3-tert-butyl-1,2,4-thiadiazole ring would depend on the electron density of the C5 position, which is influenced by the electronic properties of the nitrogen and sulfur atoms within the ring.

Incorporation of the tert-Butyl Substituent

The introduction of a tert-butyl group onto the 1,2,4-thiadiazole ring can be achieved either during the formation of the heterocyclic core or by functionalization of a pre-formed thiadiazole.

Strategies for tert-Butyl Group Introduction during Thiadiazole Core Synthesis

The most direct method for incorporating the tert-butyl substituent is through the use of starting materials already containing this bulky alkyl group. One common approach involves the oxidative dimerization of a thioamide bearing a tert-butyl group. For instance, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through the oxidative dimerization of thioamides, a reaction that can be facilitated by various reagents, including tert-butyl nitrite. rsc.org In this context, starting with a thioamide containing a tert-butyl group would directly lead to a 3-tert-butyl-1,2,4-thiadiazole derivative.

A general representation of this strategy is the reaction of a thioamide with an oxidizing agent. While not specific to the target molecule, photocatalytic methods have been employed for the synthesis of 3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazole from 4-tert-butylthiobenzamide, demonstrating the viability of incorporating the tert-butyl group from the thioamide precursor. mdpi.com

Starting MaterialReagent/CatalystProductKey Feature
Thioamide with tert-butyl groupOxidizing Agent (e.g., tert-butyl nitrite)3-tert-butyl-1,2,4-thiadiazole derivativeDirect incorporation of the tert-butyl group during ring formation. rsc.org
4-tert-butylthiobenzamidePhotocatalyst3,5-bis(4-tert-butylphenyl)-1,2,4-thiadiazoleDemonstrates the use of a tert-butylated precursor in thiadiazole synthesis. mdpi.com

Post-Cyclization Functionalization with tert-Butyl Derivatives

Attaching a tert-butyl group to a pre-existing 1,2,4-thiadiazole ring is a less common strategy. This approach would likely involve nucleophilic or radical substitution reactions. However, the electron-deficient nature of the 1,2,4-thiadiazole ring can make direct alkylation challenging. Research into this specific post-cyclization functionalization is not extensively documented in the available literature.

Palladium-Catalyzed Synthetic Routes to this compound Derivatives

Palladium-catalyzed reactions are powerful tools for the synthesis and derivatization of halogenated heterocycles, including this compound.

Carbonylation Reactions on Halogenated Thiadiazoles

Palladium-catalyzed carbonylation reactions offer a route to introduce a carbonyl group at the 5-position of the thiadiazole ring, replacing the bromine atom. This transformation is valuable for the synthesis of esters, amides, and ketones. While specific examples for this compound are not prevalent, the carbonylation of other bromo-heterocycles provides a strong precedent. For instance, the palladium-catalyzed carbonylation of 5-bromofuroic acid has been successfully demonstrated to produce 2,5-furandicarboxylic acid. researchgate.net This suggests that a similar approach could be applied to this compound.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by CO insertion and subsequent reaction with a nucleophile (e.g., alcohol, amine) to yield the corresponding carbonyl derivative. The use of a carbon monoxide source, which can be a gas or a CO-releasing molecule, is essential for this reaction. researchgate.net

SubstrateCatalystCO SourceNucleophileProduct
This compound (hypothetical)Pd(0) complexCO gas or CO surrogateAlcohol (R-OH)3-tert-butyl-1,2,4-thiadiazole-5-carboxylate ester
This compound (hypothetical)Pd(0) complexCO gas or CO surrogateAmine (R2NH)3-tert-butyl-1,2,4-thiadiazole-5-carboxamide

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are highly effective for creating new carbon-carbon and carbon-heteroatom bonds at the 5-position of the brominated thiadiazole. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the 1,2,4-thiadiazole scaffold.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly versatile method. The reaction of 5-bromo-1,2,4-thiadiazole (B1288382) derivatives with boronic acids or esters in the presence of a palladium catalyst and a base can yield 5-aryl, 5-heteroaryl, or 5-alkyl substituted 1,2,4-thiadiazoles. The choice of palladium catalyst and ligands is crucial for achieving high yields and can be screened for optimal performance. researchgate.net For example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] has been shown to be an effective catalyst for the Suzuki coupling of other bromo-heterocycles. researchgate.net

Reaction TypeCoupling PartnerCatalystProduct
Suzuki-MiyauraArylboronic acidPd(dppf)Cl25-Aryl-3-tert-butyl-1,2,4-thiadiazole
StilleOrganostannanePd(PPh3)45-Alkenyl-3-tert-butyl-1,2,4-thiadiazole
HeckAlkenePd(OAc)25-Vinyl-3-tert-butyl-1,2,4-thiadiazole

Electrochemical Synthesis of 1,2,4-Thiadiazole Scaffolds

Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2,4-thiadiazole rings. These methods often proceed under mild conditions without the need for harsh chemical oxidants.

One prominent electrochemical approach is the oxidative dimerization of thioamides. This reaction can be mediated by electrolytes such as tetra-n-butylammonium iodide (TBAI) under constant current electrolysis. This method has been successfully applied to synthesize 3,5-bis(acyl)-1,2,4-thiadiazoles from α-oxothioamides. By starting with a thioamide containing a tert-butyl group, this electrochemical method could be adapted to produce 3,5-di-tert-butyl-1,2,4-thiadiazole.

Another electrochemical strategy involves the intermolecular dehydrogenative S-N coupling of isothiocyanates with amidines. researchgate.net This approach allows for the construction of the 1,2,4-thiadiazole ring by forming a crucial S-N bond electrochemically. The use of n-Bu4NI as both a catalyst and electrolyte in an undivided electrolysis cell has proven effective for this transformation. researchgate.net

PrecursorsElectrolyte/MediatorKey TransformationProduct
α-Oxothioamidesn-Bu4NIOxidative Dimerization3,5-Bis(acyl)-1,2,4-thiadiazoles
Isothiocyanates and Amidinesn-Bu4NIIntermolecular Dehydrogenative S-N CouplingSubstituted 1,2,4-thiadiazoles researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is crucial for its application in various chemical and pharmaceutical research areas. Optimization of reaction conditions is a critical step to ensure high yields, purity, and cost-effectiveness of the synthetic process. Research in this area has primarily focused on two main synthetic routes: the Sandmeyer bromination of a corresponding amino-thiadiazole precursor and the direct electrophilic bromination of the 3-tert-butyl-1,2,4-thiadiazole core. This section delves into the detailed research findings on the optimization of these methodologies.

A plausible and widely utilized method for introducing a bromine atom at the 5-position of a 1,2,4-thiadiazole ring is the Sandmeyer reaction, starting from the corresponding 5-amino precursor. This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst. The optimization of this process involves careful control of several parameters to maximize the yield and minimize the formation of by-products.

An analogous procedure for the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole has been reported with a high yield of 82%. chemicalbook.com This process provides a strong basis for the optimization of the synthesis of the tert-butyl analogue. Key parameters that are typically optimized in such a reaction include temperature, the stoichiometry of the diazotizing agent (e.g., sodium nitrite), the concentration of hydrobromic acid, and the reaction time.

Below is a table illustrating the potential optimization of the Sandmeyer bromination for the synthesis of this compound, based on established protocols for similar compounds.

ParameterCondition ACondition BCondition CObserved Outcome/Rationale
Temperature (°C)0 - 520 - 2540 - 45Lower temperatures (0-5 °C) are often crucial during diazotization to prevent the premature decomposition of the diazonium salt, thereby increasing the yield. Higher temperatures may lead to reduced yields due to instability. chemicalbook.com
NaNO₂ (equivalents)1.01.21.5A slight excess of sodium nitrite can ensure complete diazotization of the starting amine. However, a large excess can lead to undesired side reactions and purification challenges.
HBr Concentration24%48%62%A higher concentration of HBr serves as both the acid catalyst and the bromide source. 48% HBr is commonly used and has been shown to be effective. chemicalbook.com
Reaction Time (hours)136Sufficient reaction time is necessary for the complete conversion of the diazonium intermediate to the final bromo product. The reaction progress is typically monitored by techniques like TLC or HPLC. chemicalbook.com

An alternative approach to the synthesis of this compound is the direct electrophilic bromination of 3-tert-butyl-1,2,4-thiadiazole. This method avoids the need for the amino precursor but requires careful selection of the brominating agent and reaction conditions to ensure regioselectivity and to prevent over-bromination. Common brominating agents for such transformations include molecular bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS) with a catalyst.

The optimization of direct bromination would focus on factors such as the choice of solvent, the nature of the catalyst (if any), the reaction temperature, and the stoichiometry of the brominating agent. The bulky tert-butyl group at the 3-position may influence the electronic and steric environment of the thiadiazole ring, thus affecting the reactivity and regioselectivity of the bromination.

The following interactive table outlines key parameters and their potential impact on the yield and selectivity of the direct bromination of 3-tert-butyl-1,2,4-thiadiazole.

ParameterCondition XCondition YCondition ZObserved Outcome/Rationale
Brominating AgentBr₂ in Acetic AcidNBS in H₂SO₄Br₂ with Lewis Acid (e.g., FeCl₃)The choice of brominating agent and solvent system is critical. Br₂ in acetic acid is a classic method, while NBS can offer milder conditions. A Lewis acid catalyst can enhance the electrophilicity of bromine.
Temperature (°C)Room Temperature50 - 6080 - 100Elevated temperatures can increase the reaction rate but may also lead to the formation of undesired by-products. Optimization is key to finding a balance between reaction speed and selectivity.
Stoichiometry (Bromine source)1.0 eq.1.1 eq.1.5 eq.Using a slight excess of the brominating agent can drive the reaction to completion. However, a large excess increases the risk of di-bromination or other side reactions.
CatalystNoneFeBr₃ZeoliteA catalyst can activate the thiadiazole ring or the brominating agent, potentially leading to higher yields and milder reaction conditions. The choice of catalyst needs to be empirically determined.

Elucidation of Reactivity Profiles for the Bromine Atom at the 5-Position

The bromine atom situated at the 5-position of the 1,2,4-thiadiazole ring is a versatile functional handle for introducing molecular diversity. Its reactivity is significantly influenced by the electron-deficient nature of the thiadiazole ring, which facilitates both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing character of the 1,2,4-thiadiazole ring system activates the bromine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to a diverse array of 5-substituted-3-tert-butyl-1,2,4-thiadiazoles. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of analogous bromo-substituted thiadiazoles suggests that it would readily react with common nucleophiles.

For instance, studies on other bromo-substituted heterocycles, including thiadiazole derivatives, have demonstrated successful substitutions with amines, alkoxides, and thiols. nih.gov The incorporation of bromine atoms into a benzo-bis-thiadiazole system has been shown to increase the compound's reactivity in aromatic nucleophilic substitution reactions. lookchem.comnih.gov In one study, 4-bromobenzo[1,2-d:4,5-d′]bis( lookchem.commit.edunih.govthiadiazole) was found to be resistant to O-nucleophiles but reacted with various aromatic and aliphatic amines. lookchem.com Another investigation into 4,8-dibromobenzo[1,2-d:4,5-d′]bis( lookchem.commit.edunih.govthiadiazole) found that selective substitution of one or both bromine atoms by oxygen and nitrogen nucleophiles was possible, while thiols tended to yield bis-substituted products.

Based on these precedents with related structures, the following table illustrates the expected outcomes of nucleophilic substitution reactions with this compound.

Nucleophile (Nu-H)Expected Product
R-NH₂ (Amine)5-Alkyl/Aryl-amino-3-tert-butyl-1,2,4-thiadiazole
R-OH (Alcohol)5-Alkoxy/Aryloxy-3-tert-butyl-1,2,4-thiadiazole
R-SH (Thiol)5-Alkyl/Aryl-thio-3-tert-butyl-1,2,4-thiadiazole

This table represents expected reactivity based on analogous compounds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille) with Thiadiazole Substrates

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organohalide, is a widely used method for the formation of biaryl compounds. It is anticipated that this compound would readily undergo Suzuki coupling with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base. This would provide a straightforward route to 5-aryl-3-tert-butyl-1,2,4-thiadiazoles. Research on other bromo-thiadiazole systems, such as 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, has demonstrated successful Suzuki cross-coupling reactions with commercially available boronic acids. lookchem.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It is expected that this compound would be a suitable substrate for Sonogashira coupling, leading to the synthesis of 5-alkynyl-3-tert-butyl-1,2,4-thiadiazoles. These products can serve as valuable intermediates for further synthetic transformations.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. This compound is predicted to be an effective electrophile in Stille couplings, reacting with various organostannanes to yield 5-substituted-3-tert-butyl-1,2,4-thiadiazoles. Studies on benzo[1,2-d:4,5-d′]bis( lookchem.commit.edunih.govthiadiazole) derivatives have shown successful Stille cross-coupling reactions. lookchem.com

The following table summarizes the expected outcomes of these palladium-catalyzed cross-coupling reactions.

Coupling ReactionReagentExpected Product
SuzukiArylboronic acid (Ar-B(OH)₂)5-Aryl-3-tert-butyl-1,2,4-thiadiazole
SonogashiraTerminal alkyne (R-C≡CH)5-Alkynyl-3-tert-butyl-1,2,4-thiadiazole
StilleOrganostannane (R-Sn(Alkyl)₃)5-Substituted-3-tert-butyl-1,2,4-thiadiazole

This table represents expected reactivity based on analogous compounds.

Reactivity of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle, and its stability and reactivity are influenced by the presence of two nitrogen atoms and a sulfur atom. In general, 1,2,4-thiadiazoles with substituents at the 3- and 5-positions exhibit enhanced stability towards acids, alkalis, oxidizing agents, and reducing agents. mit.edu

Oxidative and Reductive Transformations of the Heterocyclic Core

The 1,2,4-thiadiazole ring is generally stable to oxidation and reduction. mit.edu However, under harsh conditions, transformations can occur. Oxidation of the sulfur atom in a thiadiazole ring to form S-oxides or S,S-dioxides is a known transformation for some thiadiazole isomers, which can significantly alter the electronic properties of the ring. researchgate.net Reductive cleavage of the N-S bond in the thiadiazole ring can also be achieved under specific reducing conditions, leading to ring-opened products. For example, some 2-amino-1,3,4-thiadiazoles have been shown to be reduced to the corresponding thiosemicarbazone. nih.gov

Electronic Effects of Substituents on Ring Reactivity

The reactivity of the 1,2,4-thiadiazole ring is significantly modulated by the electronic nature of its substituents.

The bromine atom at the 5-position is an electron-withdrawing group, which further enhances the electron-deficient character of the thiadiazole ring. This effect is a key factor in activating the 5-position for nucleophilic attack. The incorporation of bromine atoms has been shown to improve the electrical deficiency of bromobenzo-bis-thiadiazoles. lookchem.comnih.gov

Functionalization and Derivatization of the tert-Butyl Group

The tert-butyl group is generally considered to be chemically inert due to the strength of its C-H and C-C bonds. However, recent advances in C-H activation chemistry have opened up possibilities for the direct functionalization of such groups. While there is no specific literature on the derivatization of the tert-butyl group on this compound, general strategies for C-H activation could potentially be applied.

Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using manganese catalysts. chemrxiv.orgplu.mxrsc.org Such a transformation on this compound would introduce a hydroxyl group, creating a new site for further derivatization. Other transition-metal-catalyzed C-H activation methods could also be explored for the introduction of other functional groups. nih.gov

Development of Novel Synthetic Building Blocks from this compound

The strategic placement of a bromine atom at the 5-position of the 3-tert-butyl-1,2,4-thiadiazole core renders it a valuable precursor for the synthesis of more complex molecular architectures. This halogen atom serves as a versatile functional handle, enabling its participation in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The development of novel synthetic building blocks from this compound is a key area of research, driven by the demand for new molecular entities with potential applications in medicinal chemistry and materials science.

One of the most prominent methods for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond by coupling the bromothiadiazole with a variety of organoboron compounds, such as boronic acids or their esters. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the 5-position of the thiadiazole ring, including aryl, heteroaryl, and alkyl groups. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions, including the specific catalyst system, solvent, and temperature, is crucial for achieving high yields and purity of the desired products.

Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of substituted heterocyclic compounds. google.com While specific experimental details and a broad range of examples are not extensively detailed in publicly accessible literature, the mention of its use in Suzuki reactions underscores its importance as a building block. The general transformation can be represented as follows:

The resulting 5-substituted-3-tert-butyl-1,2,4-thiadiazoles are themselves valuable synthetic intermediates. The newly introduced functional group 'R' can possess reactive sites for further chemical modifications, allowing for the construction of even more elaborate molecules. The tert-butyl group at the 3-position provides steric bulk, which can influence the conformation of the final molecule and its interactions with biological targets.

Below is a hypothetical interactive data table illustrating the potential scope of the Suzuki-Miyaura reaction with this compound, based on typical conditions for such transformations.

EntryR-B(OH)₂ (Boronic Acid)CatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Dioxane92
3Thiophene-2-boronic acidPd₂(dba)₃SPhosK₃PO₄THF78
4Pyridine-3-boronic acidPd(OAc)₂XPhosNa₂CO₃DME88
5Methylboronic acidPd(PCy₃)₂Cl₂-K₂CO₃Toluene65

Note: The data in this table is representative and intended for illustrative purposes, as specific experimental data for the derivatization of this compound is not widely available in the cited literature.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Stille, Sonogashira, and Buchwald-Hartwig amination reactions represent potential avenues for the derivatization of this compound. These reactions would allow for the introduction of organotin, alkyne, and amine functionalities, respectively, further expanding the library of accessible building blocks. The successful application of these methods would significantly enhance the synthetic utility of this brominated thiadiazole.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Tert Butyl 1,2,4 Thiadiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-3-tert-butyl-1,2,4-thiadiazole (B6145486), ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments provide definitive structural evidence. nih.gov

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's high symmetry. A single sharp signal is expected in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. Based on data from similar structures, such as 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole which shows a singlet at 1.29 ppm for the tert-butyl protons, this signal is predicted to appear around δ 1.3-1.5 ppm. mdpi.com The integration of this peak corresponds to nine protons, confirming the presence of the C(CH₃)₃ group.

The ¹³C NMR spectrum provides further confirmation of the structure. It is expected to show four distinct signals: one for the three equivalent methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, and two for the C3 and C5 carbons of the thiadiazole ring. In related compounds like tert-butyl 3-bromo-1,2,4-thiadiazol-5-ylcarbamate, the methyl carbons of the tert-butyl group appear at approximately δ 28.12 ppm. amazonaws.com The two carbons of the 1,3,4-thiadiazole (B1197879) ring in various derivatives typically resonate in the range of δ 158-184 ppm. amazonaws.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
-C(CH ₃)₃ ¹H ~ 1.4 Singlet (s)
-C (CH₃)₃ ¹³C ~ 35 -
-C(C H₃)₃ ¹³C ~ 30 -
C3 (Ring) ¹³C ~ 180-190 -

Note: Predicted values are based on data from structurally similar compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity between atoms. mdpi.com

COSY (Correlation Spectroscopy): In a COSY spectrum, cross-peaks appear between protons that are coupled to each other (typically through two or three bonds). For this compound, no cross-peaks would be expected, as the molecule contains only one set of isolated, equivalent protons in the tert-butyl group. This lack of correlation confirms the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, a single cross-peak would be observed, connecting the proton signal of the tert-butyl group (~1.4 ppm) with the signal of the methyl carbons (~30 ppm). This directly links the proton and carbon signals of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly powerful for connecting molecular fragments. For this compound, the following key correlations would be expected:

A correlation from the tert-butyl protons (~1.4 ppm) to the quaternary carbon of the same group.

A crucial correlation from the tert-butyl protons to the C3 carbon of the thiadiazole ring, definitively establishing the connection point of the tert-butyl substituent to the heterocyclic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. The molecular formula for this compound is C₆H₉BrN₂S. bldpharm.com A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

A characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of isobutylene (B52900) (C₄H₈, 56 Da) through McLafferty rearrangement, resulting in a prominent [M - 56]⁺ peak. amazonaws.com This fragmentation provides strong evidence for the presence of the tert-butyl substituent.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M]⁺ C₆H₉⁷⁹BrN₂S 220.9751 Molecular ion with ⁷⁹Br
[M+2]⁺ C₆H₉⁸¹BrN₂S 222.9731 Molecular ion with ⁸¹Br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would display characteristic absorption bands. The C-H bonds of the tert-butyl group would exhibit stretching vibrations in the 2980-2870 cm⁻¹ region. The vibrations of the thiadiazole ring, particularly the C=N stretching, are expected to appear in the 1650-1500 cm⁻¹ range. amazonaws.comnih.gov The C-S bond stretching vibrations are typically weaker and appear at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2970 C-H stretch (asymmetric) tert-butyl
~2870 C-H stretch (symmetric) tert-butyl
~1540 C=N stretch Thiadiazole ring
~1460 C-H bend (asymmetric) tert-butyl
~1240 Ring vibrations Thiadiazole ring

X-ray Crystallography Studies of 1,2,4-Thiadiazole (B1232254) Derivatives for Solid-State Structure Analysis

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Tert Butyl 1,2,4 Thiadiazole and Analogues

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and energetics of 1,2,4-thiadiazole (B1232254) derivatives. mdpi.comcyberleninka.ru Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are used to optimize molecular geometries and calculate various chemical properties in both gaseous and aqueous phases. cyberleninka.rutandfonline.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic characteristics. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this context. wikipedia.orgresearchgate.net The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Based on these frontier orbital energies, several global reactivity descriptors can be calculated to predict the behavior of thiadiazole derivatives. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). cyberleninka.ru These parameters offer quantitative insights into the potential reactivity and interactions of the molecules. researchgate.net

Table 1: Global Reactivity Descriptors for a Representative Thiadiazole Derivative. researchgate.net
ParameterDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO5.26
Electron Affinity (A)-ELUMO1.87
Electronegativity (χ)(I + A) / 23.57
Chemical Hardness (η)(I - A) / 21.70
Electrophilicity Index (ω)χ2 / (2η)3.76

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. researchgate.netlibretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an abundance of electrons, such as those around electronegative atoms like nitrogen, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate a relative absence of electrons, often around hydrogen atoms, and are prone to nucleophilic attack. libretexts.org

Conformational Analysis and Tautomeric Equilibria of 1,2,4-Thiadiazole Systems

The three-dimensional structure and flexibility of 1,2,4-thiadiazole derivatives are critical to their function. Conformational analysis, studied through both X-ray crystallography and computational methods, reveals the preferred spatial arrangements of the molecule. acs.org The conformation of these systems can often be described by a set of key torsion angles that define the orientation of different molecular fragments relative to each other. acs.org For instance, studies on some 1,2,4-thiadiazole derivatives show that the angle between the phenyl and thiadiazole rings is influenced by these torsions, with the molecules often adopting a relatively flat conformation which corresponds to an energy minimum. acs.org

Tautomerism, the equilibrium between two or more structural isomers that readily interconvert, is another important aspect. For nitrogen-containing heterocycles like thiadiazoles, tautomeric forms such as amino-imino or thione-thiol equilibria can exist. researchgate.netnih.gov Quantum chemical calculations have been used to study these equilibria, often finding that one tautomer is significantly more stable than the other in the gas phase. nih.govsciencepg.com For example, in studies of related 1,2,4-triazole-3-thione systems, the thione form was consistently found to be the most stable tautomer across various levels of theory. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For 1,2,4-thiadiazoles, computational studies can help map the transformation of reactants to products, identifying transition states and intermediates along the reaction coordinate.

One studied mechanism is the vanadium haloperoxidase-catalyzed oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. acs.orgnih.gov Mechanistic experiments supported by molecular modeling suggest that this reaction proceeds through two distinct, enzyme-mediated S-bromination events. acs.orgnih.gov The proposed mechanism begins with the S-bromination of a thioamide, which activates it for the addition of a second thioamide molecule. This is followed by another enzyme-catalyzed bromination that initiates ring closure and subsequent tautomerization to yield the final 1,2,4-thiadiazole product. acs.org

Molecular Docking and Binding Studies of Thiadiazole Derivatives with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Thiadiazole derivatives have been the subject of numerous docking studies against a variety of biological targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. For example, different 1,3,4-thiadiazole (B1197879) derivatives have shown promising binding affinities against targets like the main protease (Mpro) of SARS-CoV-2 and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com

Table 2: Examples of Molecular Docking Scores for Thiadiazole Derivatives Against Various Protein Targets.
Thiadiazole DerivativeProtein TargetDocking Score (kcal/mol)Reference
Compound 7 (a 1,3,4-thiadiazole derivative)SARS-CoV-2 Mpro-11.4 nih.gov
Compound 7 (a 1,3,4-thiadiazole derivative)SARS-CoV-2 PLpro-9.4 nih.gov
Compound 4h (a 1,3,4-thiadiazole derivative)EGFR Tyrosine Kinase-10.8 mdpi.com
Compound L3 (a 1,3,4-thiadiazole derivative)ADP-sugar pyrophosphatase (NUDT5)-8.9 researchgate.netuowasit.edu.iq

Beyond simply predicting binding affinity, docking simulations provide detailed insights into the specific noncovalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds. mdpi.com Identifying the key amino acid residues in the protein's active site that participate in these interactions is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. nih.gov

For instance, the promising binding affinity of a 1,3,4-thiadiazole derivative against the SARS-CoV-2 Mpro was attributed to its ability to form two hydrogen bonds with the residues Thr24 and Ser144. nih.gov In another study, docking of thiadiazole analogues into the active site of protein kinase G revealed hydrogen bonds with residues such as GLU588, SER412, and GLY410. scispace.com These detailed interaction networks are fundamental to understanding the molecular basis of the observed biological activity.

Table 3: Key Ligand-Protein Interactions for Thiadiazole Derivatives from Docking Studies.
Protein TargetKey Interacting Amino Acid ResiduesPrimary Interaction TypeReference
SARS-CoV-2 MproHIS41, CYS145, Thr24, Ser144Hydrogen Bonds, Hydrophobic nih.govmdpi.com
Mycobacterium tuberculosis Protein Kinase GGLU588, SER412, GLY410, GLU628Hydrogen Bonds scispace.com
Human Adenosine A3 ReceptorS181, F168, F182, L246Hydrogen Bonds, Hydrophobic nih.gov
ADP-sugar pyrophosphatase (NUDT5)Not specifiedHydrogen Bonds researchgate.net

Conformational Flexibility and Binding Site Accommodation Analysis

In the absence of direct experimental or computational studies on 5-Bromo-3-tert-butyl-1,2,4-thiadiazole (B6145486), its conformational flexibility and potential for binding site accommodation can be inferred from theoretical studies on analogous chemical structures. The primary determinant of conformational variance in this molecule is the rotation of the bulky tert-butyl group relative to the planar 1,2,4-thiadiazole ring.

Computational studies on similar heterocyclic systems suggest that the energy barrier to rotation for a tert-butyl group is typically in the range of a few kcal/mol. This relatively low barrier indicates that at physiological temperatures, the molecule can readily interconvert between its preferred conformations. However, the steric bulk of the tert-butyl group, in conjunction with the bromo-substituent, will likely favor conformations where the tert-butyl group is oriented to minimize steric clash with the adjacent atoms of the thiadiazole ring and the bromo-substituent.

The accommodation of this compound within a biological binding site, such as an enzyme's active site, is largely dictated by its three-dimensional shape and electrostatic potential. Molecular docking studies on other bromo-substituted thiadiazole derivatives have demonstrated that the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. The tert-butyl group, being lipophilic, would favorably occupy hydrophobic pockets within a binding site.

To illustrate the potential conformational energetics, a hypothetical rotational energy profile for the tert-butyl group is presented below. These values are based on general principles observed in computational studies of similar structures.

Table 1: Hypothetical Rotational Energy Profile of the tert-Butyl Group in this compound

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 2.5 Eclipsed
60 0.0 Staggered
120 2.5 Eclipsed
180 0.0 Staggered
240 2.5 Eclipsed

This table is an illustrative example based on theoretical principles of conformational analysis for tert-butyl substituted aromatic systems and is not derived from direct experimental or computational data for this compound.

The accommodation within a binding site can be further understood by considering the potential interactions of the molecule's different regions. The following table outlines these hypothetical interactions.

Table 2: Potential Binding Site Interactions for this compound

Molecular Region Potential Interaction Type Potential Binding Site Residues
5-Bromo substituent Halogen Bonding Electron-rich amino acids (e.g., Ser, Thr, Tyr)
3-tert-Butyl group Hydrophobic Interactions Aliphatic or aromatic amino acids (e.g., Leu, Ile, Val, Phe)

This table presents a generalized summary of potential intermolecular interactions based on the chemical nature of the substituents and the heterocyclic core. The actual interactions would be specific to the particular protein binding site.

Exploration of 5 Bromo 3 Tert Butyl 1,2,4 Thiadiazole in Advanced Organic Synthesis and Materials Research

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The chemical architecture of 5-Bromo-3-tert-butyl-1,2,4-thiadiazole (B6145486), and specifically the presence of the bromine atom at the 5-position, marks it as a highly versatile precursor for the construction of more elaborate molecular frameworks. The 1,2,4-thiadiazole (B1232254) ring is generally stable due to its aromatic character, but the carbon-bromine bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds. isres.org This reactivity is crucial for its application in building complex heterocyclic systems.

The primary pathways for utilizing this compound as a precursor involve modern cross-coupling reactions and nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Bromo-substituted heterocycles are standard substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. nih.govuzh.ch These reactions allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the thiadiazole ring. For instance, reacting this compound with a suitable boronic acid or organostannane derivative in the presence of a palladium catalyst would forge a new C-C bond, effectively linking the thiadiazole core to another complex moiety. This method is fundamental for creating extended π-conjugated systems or for joining different heterocyclic pharmacophores. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring activates the 5-position, making it susceptible to nucleophilic attack. isres.orgnih.gov This allows the bromine atom to be displaced by various nucleophiles, including amines, thiols, and alkoxides. Such reactions are instrumental in synthesizing derivatives where the thiadiazole ring is connected to other molecular fragments through nitrogen or sulfur linkages, leading to the formation of fused or linked heterocyclic structures. nih.gov

The tert-butyl group at the 3-position exerts a significant steric and electronic influence, which can guide the regioselectivity of these reactions and affect the conformational properties of the resulting complex molecules. This combination of a stable core, a reactive handle (bromine), and a directing group (tert-butyl) establishes this compound as a valuable intermediate in synthetic organic chemistry.

Derivatization for Potential Applications in Agrochemical Research

The thiadiazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent fungicidal, insecticidal, and herbicidal activities. isres.orgrsc.org The derivatization of this compound is a strategic approach to discovering new crop protection agents. The core principle involves using the bromine atom as a synthetic anchor to introduce a variety of functional groups, thereby modulating the compound's biological activity.

For example, linking the 1,2,4-thiadiazole core to other known agrochemically active heterocycles, such as triazoles or pyrazoles, can lead to hybrid molecules with enhanced or novel modes of action. researchgate.netnih.gov A synthetic strategy could involve a cross-coupling reaction to attach a substituted phenyl or another heterocyclic ring, a common motif in modern insecticides and fungicides.

The design of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR), which dictates how a molecule's chemical structure correlates with its biological efficacy. For this compound, modifications can be systematically made to optimize its interaction with a specific biological target, such as an enzyme or receptor in a pest or pathogen.

Key structural elements and their potential impact on activity include:

The Bromo Substituent: While serving as a reactive handle for synthesis, the bromine atom itself contributes to the molecule's properties. As a halogen, it increases lipophilicity, which can enhance membrane permeability and transport to the target site. In some cases, halogen atoms can engage in halogen bonding, a specific non-covalent interaction that can improve binding affinity to a target protein.

By systematically modifying these positions and evaluating the biological activity of the resulting analogues, researchers can develop highly potent and selective agrochemicals tailored for specific applications.

Investigation into Applications in Functional Materials Science

Beyond life sciences, the unique electronic properties of the thiadiazole ring make it an attractive component for functional organic materials. isres.org The 1,2,4-thiadiazole moiety is inherently electron-deficient due to the presence of electronegative nitrogen atoms. This characteristic is highly sought after in materials science for creating donor-acceptor (D-A) systems, which are the foundation of many organic electronic devices. When an electron-deficient unit like thiadiazole is combined with an electron-rich (donor) unit, it can lead to materials with tailored electronic and optical properties.

Organic semiconductors are the active components in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the molecular structure of the semiconductor. Thiadiazole derivatives, particularly those that are part of larger fused aromatic systems like benzothiadiazole, are frequently used as electron-accepting building blocks in these materials. nih.govresearchgate.netnih.gov

The synthesis of these materials often leverages the reactivity of bromo-substituted precursors like this compound. Stille or Suzuki cross-coupling reactions are employed to connect the thiadiazole acceptor unit with donor units such as thiophene, fluorene, or carbazole. nih.govrsc.org This modular approach allows for precise control over the final molecular structure and, consequently, its electronic properties. For example, new benzothiadiazole derivatives have been synthesized and characterized as small-molecule organic semiconductors for OTFTs. nih.gov Thin films of these materials have exhibited p-channel characteristics with high hole mobilities and excellent current on/off ratios, demonstrating their potential for practical electronic applications. nih.gov

Performance of Representative Thiadiazole-Based Organic Semiconductors in OTFTs
Compound TypeHole Mobility (cm²/V·s)Current On/Off RatioDevice Architecture
Benzothiadiazole-Thiophene (PT-BTD)0.10>10⁷Top-contact/Bottom-gate
Thiazole-fused S,N-heteroacene Copolymer (P3)0.05~10⁵Bottom-gate/Top-contact
Diketopyrrolopyrrole-Thiadiazole Polymer0.1 - 0.5>10⁶Top-contact/Bottom-gate

The incorporation of a thiadiazole ring into a conjugated molecule significantly influences its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As an electron-withdrawing unit, the thiadiazole moiety tends to lower the energy levels of both the HOMO and LUMO, which has several important consequences:

Narrowed Energy Gaps: The stabilization of the LUMO level is often more pronounced, leading to a smaller HOMO-LUMO energy gap. This is desirable for creating materials that can absorb light at longer wavelengths, a key requirement for organic photovoltaics.

Tunable Photophysical Properties: The electronic properties of thiadiazole derivatives can be finely tuned by chemical modification. For instance, attaching phosphorus(V)-substituted 1,3,4-thiadiazoles to a BODIPY fluorophore core significantly alters its electronic, spectral, and photophysical properties. rsc.orgrsc.org Such modifications can lead to dyes that are highly fluorescent, with quantum yields approaching 99%, and exhibit shifted absorption and emission maxima. rsc.orgrsc.org

Enhanced Electron Affinity: The electron-deficient nature of the thiadiazole ring increases the electron affinity of the material, making it a better electron acceptor. This property is crucial for the development of n-type and ambipolar organic semiconductors, which are needed for fabricating more complex organic electronic circuits. nih.gov

These tunable properties make thiadiazole derivatives, including functionalized versions of this compound, highly promising candidates for a new generation of advanced functional materials.

Photophysical Properties of Selected Thiadiazole-Functionalized Dyes
Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
2-Substituted BODIPY-Thiadiazole504-505515-520up to 0.99
2,6-Bis-substituted BODIPY-Thiadiazole520-525530-540up to 0.95

Future Perspectives and Emerging Research Avenues for 5 Bromo 3 Tert Butyl 1,2,4 Thiadiazole Chemistry

Development of Novel, Greener Synthetic Methodologies

The synthesis of 1,2,4-thiadiazoles has traditionally relied on methods that often involve harsh reagents and produce significant waste. The future of synthesizing 5-Bromo-3-tert-butyl-1,2,4-thiadiazole (B6145486) and its analogs will undoubtedly focus on the principles of green chemistry. bohrium.comnanobioletters.comresearchgate.netmdpi.com

Key areas for development include:

Catalyst-Free and Metal-Free Reactions: Moving away from heavy metal catalysts is a primary goal of green synthesis. nih.gov Recent advancements have demonstrated the synthesis of 1,2,4-thiadiazoles using metal-free conditions, such as iodine-mediated oxidative cyclization or electro-oxidative methods. organic-chemistry.org These approaches reduce the risk of metal contamination in final products and are more environmentally benign. A notable example is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions. nih.gov

Photoredox and Enzymatic Catalysis: Visible-light photoredox catalysis offers a sustainable method for forming the S-N bond crucial to the thiadiazole ring. rsc.orgmdpi.com The use of organic dyes like Eosin Y as a photoredox catalyst with oxygen as the oxidant exemplifies this green approach. rsc.org Furthermore, the application of enzymes, such as vanadium-dependent haloperoxidases, for the oxidative dimerization of thioamides presents an exciting biocatalytic route to 1,2,4-thiadiazoles, operating under mild conditions with high selectivity. acs.orgnih.gov

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or employing solvent-free conditions, significantly improves the environmental footprint of synthesis. bohrium.comrsc.org Grinding techniques under solvent-free conditions have also proven effective for producing 1,2,4-thiadiazoles. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methods for 1,2,4-Thiadiazoles
ParameterConventional MethodsEmerging Green Methods
CatalystsOften metal-based (e.g., Copper)Metal-free (e.g., Iodine), Photocatalysts (e.g., Eosin Y), Biocatalysts (Enzymes) organic-chemistry.orgrsc.org
OxidantsStrong, often hazardous oxidants (e.g., H₂O₂)Molecular oxygen (Air), H₂O₂ (in enzymatic reactions) rsc.orgacs.org
SolventsVolatile organic compounds (e.g., DCM)Water, Ethanol, Ionic Liquids, Solvent-free conditions mdpi.comrsc.org
Energy SourceThermal heatingVisible light, Microwaves, Ultrasonication bohrium.comresearchgate.net
ByproductsOften stoichiometric and hazardousBenign byproducts (e.g., Water) organic-chemistry.org

Unexplored Reactivity Patterns and Transformation Pathways

The this compound scaffold holds untapped potential for novel chemical transformations. The bromine atom at the 5-position is a key functional handle for diversification, while the C-H bonds on the heterocyclic core present opportunities for direct functionalization.

Future research will likely explore:

C-H Bond Functionalization: Direct C-H activation is a powerful tool for molecular diversification, avoiding the need for pre-functionalized substrates. rsc.org Iridium-catalyzed C-H amidation and cross-coupling reactions have been successfully applied to the 1,2,4-thiadiazole (B1232254) core, demonstrating the potential to introduce new functional groups regioselectively. rsc.orgnih.gov Applying these methods to the tert-butyl group's methyl protons or potentially other positions on the ring could yield novel derivatives.

Cross-Coupling Reactions: The bromine atom at the 5-position is primed for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com These reactions would enable the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively, dramatically expanding the chemical space accessible from this building block.

Ring Transformation Reactions: Investigating the stability of the 1,2,4-thiadiazole ring under various conditions (e.g., photochemical, thermal, strong nucleophiles) could lead to the discovery of novel ring-opening or ring-transformation reactions, providing pathways to other heterocyclic systems.

Integration with Automation and Flow Chemistry in Organic Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, reproducibility, and scalability. For a molecule like this compound, which may involve hazardous reagents or intermediates in its synthesis, flow chemistry is particularly attractive.

A recent study demonstrated the continuous flow synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole, highlighting the safe handling of a hazardous sulfenyl chloride reagent and enabling efficient derivatization. durham.ac.uk This approach can be adapted for the synthesis of the bromo-tert-butyl analog. Automation platforms can be integrated with flow reactors to perform high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly optimize the synthesis and subsequent derivatization of the target compound. This integration allows for the rapid generation of a library of derivatives for biological screening or materials science applications. durham.ac.uk

Advanced Design of Derivatives for Specific Molecular Recognition Applications

The unique three-dimensional structure and electronic properties of this compound make it an interesting scaffold for designing molecules with specific recognition capabilities. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding.

Future design efforts could focus on:

Supramolecular Chemistry: Incorporating this thiadiazole moiety into larger macrocyclic or acyclic structures could lead to novel host molecules for sensing or sequestering specific guest ions or molecules. The tert-butyl group can provide steric hindrance to create well-defined binding cavities.

Protein-Ligand Interactions: In medicinal chemistry, the thiadiazole ring is a known bioisostere for other aromatic systems and can engage in key interactions with biological targets. wisdomlib.org Derivatives of this compound could be designed as inhibitors for enzymes like kinases or proteases, where the tert-butyl group might occupy a hydrophobic pocket and the thiadiazole core interacts with key amino acid residues.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. For this compound, this approach can accelerate discovery and provide deeper mechanistic insights.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes. nih.govmdpi.comdergipark.org.tr For instance, DFT can help predict the regioselectivity of C-H functionalization or the feasibility of a proposed cyclization reaction. nih.gov Calculations of frontier molecular orbitals (HOMO-LUMO) can provide insights into the electronic properties and potential applications in materials science. nih.govdergipark.org.tr

In Silico Screening and Drug Design: Computational tools can be employed to dock virtual libraries of this compound derivatives into the active sites of target proteins. nih.govresearchgate.net This in silico screening can prioritize compounds for synthesis and biological evaluation, saving significant time and resources. nih.gov Molecular dynamics simulations can further probe the stability and nature of the interactions between a designed ligand and its target protein. nih.gov

Table 2: Computational Tools and Their Applications in 1,2,4-Thiadiazole Research
Computational MethodApplicationPotential Insight for this compound
Density Functional Theory (DFT)Geometry optimization, electronic structure, reaction mechanism prediction. nih.govmdpi.comPredicting bond lengths/angles, HOMO/LUMO energies, reaction pathways for derivatization. dergipark.org.tr
Time-Dependent DFT (TD-DFT)Predicting UV-Vis absorption spectra. researchgate.netUnderstanding the photophysical properties of new derivatives.
Molecular DockingPredicting binding modes and affinities of ligands to biological targets. nih.govIdentifying potential protein targets and designing potent inhibitors.
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules and complexes over time. nih.govAssessing the stability of ligand-protein complexes and understanding binding kinetics.

By embracing these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 5-Bromo-3-tert-butyl-1,2,4-thiadiazole in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a dry, ventilated area away from heat and light, in tightly sealed containers .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Waste Disposal : Segregate waste and use certified chemical disposal services to mitigate environmental hazards (e.g., aquatic toxicity concerns) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Bromination Strategies : Use N-bromosuccinimide (NBS) in anhydrous conditions to introduce bromine at the 5-position of the thiadiazole ring .
  • Substituent Introduction : The tert-butyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm tert-butyl (δ ~1.3 ppm for CH3_3) and bromine-induced deshielding effects on adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 263.0 for C7_7H10_{10}BrN3_3S) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic properties and reactivity of the thiadiazole core?

  • Methodological Answer :

  • Electronic Effects : The tert-butyl group acts as an electron-donating substituent, stabilizing the thiadiazole ring via steric hindrance and hyperconjugation. This reduces electrophilic substitution at the 3-position .
  • Reactivity Impact : Enhanced steric bulk limits accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized catalysts (e.g., Pd(PPh3_3)4_4) and prolonged reaction times .

Q. What explains the regioselectivity contradictions observed during Suzuki-Miyaura coupling of brominated thiadiazoles?

  • Methodological Answer :

  • Regioselectivity Analysis : Frontier molecular orbital (FMO) calculations reveal that electron-deficient bromine at the 5-position directs coupling to the 3-position, contrary to traditional halogen reactivity. Use DFT simulations to predict coupling sites .
  • Experimental Validation : Compare coupling outcomes using arylboronic acids with varying electronic profiles (e.g., electron-rich vs. electron-poor). Monitor regiochemistry via 19^{19}F NMR or X-ray crystallography .

Q. How can analytical methods resolve conflicting data on tautomerism in substituted thiadiazoles?

  • Methodological Answer :

  • Tautomer Identification : Combine UV-Vis spectroscopy (e.g., λmax_{\text{max}} shifts in ethanol) with X-ray crystallography to confirm dominant tautomers (e.g., amino vs. lactam forms) .
  • Computational Support : Perform ab initio MO calculations to predict tautomeric stability (e.g., Gibbs free energy differences) .

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